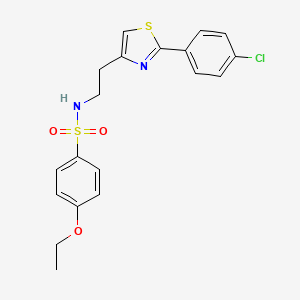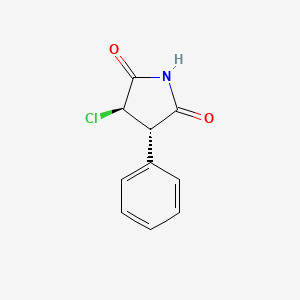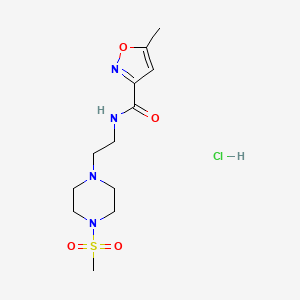
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It has gained significant attention in scientific research due to its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammation response. Moreover, it disrupts the bacterial cell wall synthesis, leading to bacterial death.
Biochemical and Physiological Effects:
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. It also exhibits low toxicity and good bioavailability.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide in lab experiments include its potent activity against cancer cells, inflammation, and bacteria. It also exhibits low toxicity and good bioavailability. The limitations include the need for further studies to determine its efficacy in vivo and its potential side effects.
Future Directions
There are several future directions for the study of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide. These include the determination of its efficacy in vivo, its potential side effects, and its use in combination with other drugs. Moreover, there is a need to explore its potential use in the treatment of other diseases such as viral infections and neurological disorders.
Conclusion:
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. It exhibits potent anti-tumor activity, anti-inflammatory activity, and antibacterial activity. It also exhibits low toxicity and good bioavailability. Further studies are needed to determine its efficacy in vivo and its potential side effects.
Synthesis Methods
The synthesis of N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chlorophenyl isothiocyanate with 2-ethyl-4-methoxyaniline to form 2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl 4-methoxyaniline. This intermediate is then reacted with 4-ethoxybenzene sulfonyl chloride to produce the final product.
Scientific Research Applications
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections. It has been found to exhibit potent anti-tumor activity by inhibiting the growth of cancer cells. Additionally, it has been shown to possess anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines. Furthermore, it has been found to exhibit antibacterial activity against various strains of bacteria.
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S2/c1-2-25-17-7-9-18(10-8-17)27(23,24)21-12-11-16-13-26-19(22-16)14-3-5-15(20)6-4-14/h3-10,13,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEHLMIGDKHSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-ethoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2679215.png)


![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)

![2-(2,4-dimethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2679224.png)
![2-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B2679225.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-2-carboxylic acid](/img/structure/B2679227.png)

![5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid](/img/structure/B2679232.png)
![2-[2-Methyl-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B2679233.png)
![3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2679234.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2679237.png)
